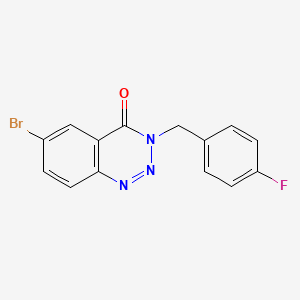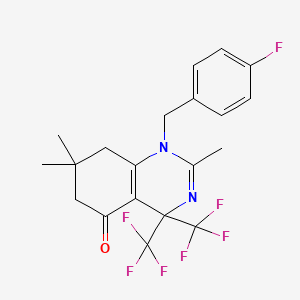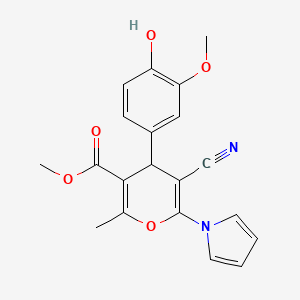![molecular formula C15H17ClN4OS B11488595 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound with a unique structure that combines a pyrimidine ring with a thioxo group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer properties.
Thiazolo[4,5-d]pyrimidine: Another related compound with a thiazole ring fused to a pyrimidine ring, also investigated for its biological activities.
Uniqueness
1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to the presence of the thioxo group and the specific substitution pattern on the pyrimidine ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H17ClN4OS |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17ClN4OS/c1-2-7-19-8-10-13(17-9-19)20(15(22)18-14(10)21)12-6-4-3-5-11(12)16/h3-6,17H,2,7-9H2,1H3,(H,18,21,22) |
InChI Key |
QMHRDHILGHTETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC=C3Cl |
solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide](/img/structure/B11488515.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11488519.png)
![Ethyl 5-({[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11488528.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488532.png)
![1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11488536.png)

![Pyridine, 4-[2-[(3-chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11488549.png)
![3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11488550.png)


![11-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11488556.png)
![1-(1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11488569.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11488571.png)
![1-(4-fluorophenyl)-2-hydroxy-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488578.png)
